molecular formula C8H9ClN2O3 B2911647 2-Chloro-5-isopropoxy-3-nitropyridine CAS No. 1935294-81-7

2-Chloro-5-isopropoxy-3-nitropyridine

Cat. No.: B2911647
CAS No.: 1935294-81-7
M. Wt: 216.62
InChI Key: TWCWKLSNYIAQBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxy-3-nitropyridine ( 1935294-81-7) is a nitropyridine derivative with a molecular formula of C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its molecular structure features both an electron-deficient chloro group and a nitro group on the pyridine ring, making it a suitable substrate for nucleophilic aromatic substitution reactions . Researchers can utilize the chlorine substituent for selective displacement with various nucleophiles, such as amines or thiols, to generate diverse pyridine ether libraries. The isopropoxy group at the 5-position can influence the electron density and steric profile of the ring, potentially tuning the reactivity and physical properties of the resulting compounds . Handling should adhere to standard safety protocols; the compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not approved for human, veterinary, or household use. It should be stored under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitro-5-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(2)14-6-3-7(11(12)13)8(9)10-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWKLSNYIAQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches to 2 Chloro 5 Isopropoxy 3 Nitropyridine

Strategies for Assembling the 2-Chloro-5-isopropoxy-3-nitropyridine Core

The assembly of the this compound scaffold necessitates a carefully orchestrated sequence of reactions to ensure the correct placement of the chloro, isopropoxy, and nitro substituents. The electron-deficient nature of the pyridine (B92270) ring, further accentuated by the presence of a nitro group, dictates the feasibility and outcome of these transformations.

Introduction of the Isopropoxy Moiety via Nucleophilic Substitution Reactions

A plausible strategy for introducing the isopropoxy group involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C-5 position of a pre-functionalized pyridine ring. While direct substitution on a precursor already containing the 2-chloro and 3-nitro groups is one possibility, another approach involves the use of precursors with highly effective leaving groups, such as a sulfonic acid moiety.

The reaction of 5-nitropyridine-2-sulfonic acid with various nucleophiles has been investigated as a pathway to 2,5-disubstituted pyridines. In this context, the sulfonate group at the C-2 position can be displaced by oxygen nucleophiles. For instance, the reaction with isopropanol or sodium isopropoxide would be expected to yield 2-isopropoxy-5-nitropyridine. This reaction proceeds because the electron-withdrawing nitro group at the C-5 position activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the leaving group. Although the primary substitution in this specific precursor occurs at the C-2 position, the principle demonstrates the viability of introducing an isopropoxy group onto a nitropyridine ring via nucleophilic substitution. A subsequent chlorination and nitration, or vice-versa, would be required to arrive at the final product.

Regioselective Nitration of Halogenated Isopropoxypyridines

The introduction of a nitro group at the C-3 position of a halogenated isopropoxypyridine, such as 2-chloro-5-isopropoxypyridine, represents a key regioselective transformation. The directing effects of the existing substituents on the pyridine ring are crucial in achieving the desired isomer. The isopropoxy group at C-5 is an ortho-, para-directing activator, while the chloro group at C-2 is a deactivating ortho-, para-director. In this scenario, the C-3 and C-5 positions are activated by the C-2 chloro group, and the C-4 and C-6 positions are activated by the C-5 isopropoxy group. The nitration of pyridine itself is generally challenging due to the ring's electron deficiency and the propensity for N-oxidation. However, the presence of an activating group like isopropoxy can facilitate electrophilic substitution.

Achieving regioselective nitration at the C-3 position in the presence of a C-5 isopropoxy group would require careful selection of nitrating agents and reaction conditions to overcome the directing influence of the isopropoxy group towards the C-4 and C-6 positions. Standard nitrating conditions often involve a mixture of concentrated nitric acid and sulfuric acid. The specific outcome of the nitration of 2-chloro-5-isopropoxypyridine would depend on the interplay of these electronic and steric factors.

Halogenation Reactions on Isopropoxy-Nitropyridine Scaffolds

The final step in an alternative synthetic sequence could be the introduction of a chlorine atom at the C-2 position of a 5-isopropoxy-3-nitropyridine scaffold. This transformation would involve a halogenation reaction on an already substituted pyridine ring. The presence of the electron-withdrawing nitro group at C-3 and the electron-donating isopropoxy group at C-5 would influence the reactivity and regioselectivity of the halogenation.

One common method for the chlorination of pyridinones is the use of phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). This suggests that a precursor such as 5-isopropoxy-3-nitro-2-pyridone could be a viable intermediate. The conversion of the pyridone to the 2-chloro derivative is a well-established transformation in pyridine chemistry. For instance, 2-hydroxy-5-nitropyridine can be converted to 2-chloro-5-nitropyridine (B43025) in high yield using such reagents. chemicalbook.comgoogle.com Applying this logic, the corresponding 5-isopropoxy-3-nitro-2-pyridone would be a key precursor for the final halogenation step.

Precursor Synthesis and Functionalization in Nitropyridine Chemistry

The synthesis of the target molecule is heavily reliant on the availability of appropriately substituted nitropyridine precursors. The functionalization of the pyridine ring, particularly with nitro and halo groups, is a fundamental aspect of this area of chemistry.

Synthesis of Key Halogenated Nitropyridine Analogues

The synthesis of halogenated nitropyridines often serves as the initial phase in the construction of more complex derivatives. Compounds like 2-chloro-5-nitropyridine are important intermediates that can be synthesized through various routes. google.comguidechem.comgoogle.com

The nitration of pyridine and its derivatives is a classic example of electrophilic aromatic substitution on a heteroaromatic system. Due to the electron-deficient nature of the pyridine ring, harsh reaction conditions are often required. The presence of activating or deactivating groups on the ring significantly influences the ease and regioselectivity of the nitration.

A common starting material for the synthesis of 2-substituted-5-nitropyridines is 2-aminopyridine. The nitration of 2-aminopyridine with a mixture of concentrated sulfuric acid and fuming nitric acid typically yields 2-amino-5-nitropyridine as the major product. guidechem.com The amino group at the C-2 position directs the incoming nitro group primarily to the C-5 position. This precursor can then undergo further transformations, such as diazotization followed by hydrolysis to give 2-hydroxy-5-nitropyridine, which in turn can be chlorinated to 2-chloro-5-nitropyridine. google.com

Another approach starts from 3-nitropyridine, which can be prepared from pyridine itself. chemicalbook.comguidechem.com Subsequent functionalization can then be carried out to introduce the desired substituents. The choice of the nitration protocol is critical and is often tailored to the specific substrate and the desired isomer.

Below is a table summarizing a typical nitration protocol for the synthesis of a key precursor.

Starting MaterialReagentsTemperature (°C)Reaction Time (h)ProductYield (%)Reference
2-AminopyridineConcentrated H₂SO₄, Fuming HNO₃55-65112-Amino-5-nitropyridineNot specified guidechem.com

The following table outlines the subsequent chlorination of a hydroxynitropyridine precursor.

Starting MaterialReagentsTemperature (°C)Reaction Time (h)ProductYield (%)Reference
2-Hydroxy-5-nitropyridinePOCl₃, PCl₅100-10552-Chloro-5-nitropyridine95.3 chemicalbook.com

These established protocols for the synthesis of key halogenated nitropyridine analogues form the foundation for the development of synthetic routes towards more complex targets like this compound. The strategic combination of these fundamental reactions allows for the construction of a wide array of substituted pyridine derivatives.

Chlorination Techniques for Pyridinols and Aminopyridines

A crucial step in the synthesis of this compound is the introduction of the chlorine atom at the 2-position of the pyridine ring. This is typically achieved through the chlorination of a corresponding pyridinol (or pyridone) precursor, namely 5-isopropoxy-3-nitropyridin-2-ol.

One of the most common and effective methods for this transformation is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅) nih.govijpsonline.comchemicalbook.com. This reagent system is widely employed for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms. The reaction generally involves heating the pyridinol substrate with an excess of the chlorinating agent. For instance, the synthesis of the related 2-chloro-5-nitropyridine involves heating 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at temperatures ranging from 100-105°C for several hours nih.govchemicalbook.com. A similar protocol can be envisaged for the chlorination of 5-isopropoxy-3-nitropyridin-2-ol.

The reaction mechanism involves the initial phosphorylation of the hydroxyl group by POCl₃, forming a phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 2-chloro-substituted pyridine. The addition of PCl₅ can enhance the reactivity of the system by generating additional chloride ions and ensuring complete conversion.

An alternative precursor for chlorination is an aminopyridine. While less common for this specific transformation, the Sandmeyer reaction provides a pathway from a 2-amino-5-isopropoxy-3-nitropyridine. This would involve diazotization of the amino group with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) chloride catalyst.

Table 1: Comparison of Chlorination Reagents for Pyridinols

Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃Neat or in a high-boiling solvent, refluxEffective for a wide range of substrates, readily availableHarsh conditions, generation of phosphorus-containing byproducts
POCl₃ / PCl₅Neat or in a high-boiling solvent, refluxIncreased reactivity for less reactive substratesSimilar to POCl₃ alone, more corrosive
SOCl₂Neat or in a solvent like toluene, refluxMilder than phosphorus-based reagents, gaseous byproductsMay not be effective for all pyridinols
One-Pot and Multicomponent Synthetic Routes for Nitropyridines

The concept of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of a polysubstituted molecule like this compound, a one-pot approach could streamline the process considerably.

While a direct one-pot synthesis of the target molecule is not extensively documented, related methodologies provide a template. For instance, a one-pot method for the synthesis of the precursor 2-hydroxy-5-nitropyridine has been developed google.com. This process involves the nitration of 2-aminopyridine followed by a diazotization and hydrolysis sequence in the same reaction vessel, thereby avoiding the isolation of the intermediate 2-amino-5-nitropyridine google.com. A similar strategy could potentially be adapted for the synthesis of 5-isopropoxy-3-nitropyridin-2-ol.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, represent a powerful tool in synthetic chemistry nih.govymerdigital.com. The synthesis of polysubstituted pyridines via MCRs, such as the Hantzsch pyridine synthesis and its variations, is well-established ymerdigital.com. While a specific MCR for this compound is not reported, the general principles of MCRs could be applied to construct the substituted pyridine core in a convergent manner. This might involve the condensation of a β-ketoester, an aldehyde, and an ammonia source, with precursors bearing the required isopropoxy and nitro functionalities.

Regioselective Functionalization of Pyridine Rings (e.g., 2,3,5-Substituted Patterns)

Achieving the specific 2,3,5-substitution pattern of this compound requires careful control over the regioselectivity of the functionalization steps. The directing effects of the substituents already present on the pyridine ring play a crucial role in determining the position of incoming groups.

A plausible synthetic strategy would involve the sequential introduction of the substituents. For example, starting with a 5-isopropoxypyridine derivative, the subsequent nitration would be a key regioselective step. The isopropoxy group at the 5-position is an ortho-, para-directing group. Therefore, nitration of 2-chloro-5-isopropoxypyridine would be expected to yield a mixture of products, with the nitro group potentially entering at the 3- or 6-positions. Controlling the reaction conditions, such as the nitrating agent and temperature, would be critical to favor the desired 3-nitro isomer.

Alternatively, if the synthesis starts with a pre-functionalized pyridine, such as 2-chloro-5-hydroxypyridine, the introduction of the isopropoxy group could be achieved via a Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group with a base, followed by reaction with an isopropyl halide jk-sci.commasterorganicchemistry.comrichmond.eduwikipedia.orgyoutube.com. The subsequent nitration of 2-chloro-5-isopropoxypyridine would then need to be regioselectively controlled.

The order of the chlorination and nitration steps is also a critical consideration. If 5-isopropoxypyridin-2-ol is nitrated first to give 5-isopropoxy-3-nitropyridin-2-ol, the subsequent chlorination at the 2-position is a well-defined transformation. This latter approach may offer better regiochemical control.

Table 2: Directing Effects of Substituents on the Pyridine Ring

SubstituentPositionDirecting Effect
-Cl2Meta-directing (towards 4 and 6)
-O-iPr5Ortho-, para-directing (towards 4 and 6)
-NO₂3Meta-directing (towards 5)

Green Chemistry Principles in Nitropyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ijarsct.co.in. In the context of nitropyridine synthesis, several strategies can be employed to make the process more environmentally benign.

Traditional nitration methods often rely on the use of strong acids like sulfuric acid and nitric acid, which generate significant amounts of acidic waste google.com. Greener alternatives include the use of solid acid catalysts, milder nitrating agents, and solvent-free reaction conditions nih.govresearchgate.net. For instance, catalyst-free nitration procedures using aqueous nitric acid at ambient temperature have been explored for some aromatic compounds, which significantly reduces the environmental impact frontiersin.org.

The use of one-pot and multicomponent reactions, as discussed earlier, is inherently a green chemistry approach as it reduces the number of synthetic steps, minimizes the use of solvents for purification of intermediates, and improves atom economy ymerdigital.comrasayanjournal.co.in.

Furthermore, the choice of solvents and reagents is a key aspect of green chemistry. The use of hazardous solvents should be minimized or replaced with more environmentally friendly alternatives. In the chlorination step, for example, while POCl₃ is effective, it is also a hazardous substance. Exploring alternative, less hazardous chlorinating agents or developing catalytic chlorination methods would be a step towards a greener synthesis.

The development of synthetic routes that avoid the use of toxic reagents and minimize waste generation is a continuous goal in the synthesis of complex molecules like this compound. Future research in this area will likely focus on the application of novel catalytic systems and the development of more efficient and sustainable synthetic methodologies.

Reactivity and Mechanistic Investigations of 2 Chloro 5 Isopropoxy 3 Nitropyridine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, the ring must be activated by at least one strong electron-withdrawing group, and a good leaving group must be present. libretexts.org In 2-chloro-5-isopropoxy-3-nitropyridine, the nitro group at the C-3 position provides the necessary activation, while the chlorine atom at the C-2 position serves as the leaving group.

The C-2 position of the pyridine (B92270) ring is inherently electron-deficient and is further activated by the adjacent ring nitrogen. In this compound, the presence of a nitro group at the C-3 position strongly enhances this electrophilicity. The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the nucleophilic attack occurs at a position ortho or para to it. libretexts.org The attack of a nucleophile at the C-2 position is therefore highly favored.

The reaction proceeds via the formation of a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride ion to yield the substituted product. While the isopropoxy group at C-5 is an electron-donating group, which would typically deactivate the ring towards nucleophilic attack, the overwhelming activating effect of the nitro group at C-3 ensures that the SNAr reaction at the C-2 position remains the dominant pathway. libretexts.org

Studies on analogous systems, such as 2-chloro-5-nitropyrimidine, have shown that these highly activated electrophiles readily react with various nucleophiles. rsc.org However, competing hydrolysis can be a limitation in aqueous media, leading to the formation of the corresponding hydroxy-pyridine derivative. rsc.org

Table 1: Factors Influencing SNAr Reactivity at the C-2 Position

Feature Role in Reaction Effect on this compound
Pyridine Nitrogen Inductive electron withdrawal Activates the ring for nucleophilic attack.
Chloro Group at C-2 Leaving Group Good leaving group, facilitates the elimination step.
Nitro Group at C-3 Strong Electron-Withdrawing Group Strongly activates the C-2 position and stabilizes the Meisenheimer intermediate.

| Isopropoxy Group at C-5 | Electron-Donating Group | Weakly deactivating effect, but is overcome by the strong activation from the nitro group. |

Direct nucleophilic substitution of a nitro group in an aromatic system is generally a difficult process, as the nitrite (B80452) ion (NO₂⁻) is a poor leaving group. Consequently, SNAr reactions involving the displacement of a nitro group are much less common than those involving halogens. While some studies have reported the substitution of a non-activated nitro group on certain 3-R-5-nitropyridines with specific anionic nucleophiles, this is not a general or facile reaction pathway. researchgate.net For this compound, the presence of a much better leaving group (chloride) at the highly activated C-2 position means that nucleophilic attack will overwhelmingly favor displacement of the chlorine atom rather than the nitro group.

The displacement of an alkoxy group, such as isopropoxy, via an SNAr mechanism is highly unfavorable. Alkoxide ions are poor leaving groups, significantly more so than halides. Nucleophilic aromatic substitution requires the leaving group to be able to stabilize a negative charge effectively. For a nucleophile to displace the isopropoxy group at the C-5 position, it would require extreme reaction conditions and a highly activated ring system, which is not the case here. The isopropoxy group on isopropoxybenzene, for instance, does not undergo SNAr reactions as it is not a suitable leaving group. quora.com Therefore, substitution at the C-5 position of this compound is not a viable reaction pathway under typical SNAr conditions.

Ring-Opening and Ring-Closing Reaction Pathways

In addition to direct substitution, certain halogenated pyridines, particularly those activated by electron-withdrawing groups, can undergo substitution via a more complex mechanism known as the SN(ANRORC) mechanism. This acronym stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This pathway is often observed in reactions with strong nucleophiles, such as metal amides or hydroxides, and can lead to products where the incoming nucleophile is incorporated into the ring itself or where skeletal rearrangement occurs. wikipedia.org

The SN(ANRORC) mechanism is a well-established pathway for nucleophilic substitution on heterocyclic systems. wikipedia.org Studies on 2-chloro-5-nitropyridine (B43025), a close analogue of the title compound, have shown that it undergoes ring opening when treated with a hydroxide (B78521) base, which is characteristic of an SN(ANRORC) process. researchgate.netnih.gov

The mechanism is initiated by the addition of the nucleophile to a carbon atom that does not bear the leaving group. In the case of 2-chloro-3-nitropyridines, strong nucleophiles can attack the C-6 position. This is followed by cleavage of the N1-C2 bond, leading to a ring-opened anionic intermediate. This open-chain species then undergoes intramolecular cyclization to form a new ring, expelling the original leaving group in the final step to afford the substituted product.

Table 2: The SN(ANRORC) Mechanism Steps

Step Description
1. Addition of Nucleophile A strong nucleophile (e.g., OH⁻, NH₂⁻) attacks an electrophilic carbon of the pyridine ring (e.g., C-6).
2. Ring Opening The pyridine ring cleaves, typically between the nitrogen and the carbon bearing the leaving group, to form a stable open-chain anionic intermediate.
3. Ring Closure The open-chain intermediate undergoes intramolecular cyclization to form a new heterocyclic ring.

| 4. Elimination | The original leaving group (e.g., Cl⁻) is expelled to re-aromatize the ring and yield the final product. |

A key feature of the SN(ANRORC) mechanism is the formation of a transient open-chain intermediate. The structure of such intermediates has been confirmed through crystallographic studies. For the reaction of 2-chloro-5-nitropyridine with a base, the resulting open-chain carbanion intermediate has been isolated and characterized as its tetra-n-butylammonium salt. researchgate.net This provides direct evidence for the ring-opening step of the SN(ANRORC) pathway.

In other related pyridine transformations, different types of open-chain intermediates, such as Zincke imines, have been identified. chemrxiv.orgchemrxiv.org These are formed through the ring opening of pyridinium (B92312) salts and can be used in synthetic sequences involving halogenation and subsequent ring closure. chemrxiv.orgnih.gov While not strictly part of an SN(ANRORC) substitution, the characterization of these species further demonstrates the accessibility of ring-opened forms in pyridine chemistry. Bicyclic intermediates can also be formed during aziridine (B145994) ring-opening reactions, although these are less common in the context of SN(ANRORC) reactions of pyridines. mdpi.com

Transformations Involving the Nitro Group

The nitro group is a strong electron-withdrawing substituent that significantly influences the reactivity of the pyridine ring. Its transformations are of particular interest in the synthesis of various nitrogen-containing heterocyclic compounds.

The reduction of the nitro group in nitropyridine derivatives to an amino group is a fundamental transformation. For substrates like this compound, achieving this reduction with high chemoselectivity is crucial to avoid unwanted reactions at the chloro and isopropoxy substituents. A variety of reagents and catalytic systems have been developed for the selective reduction of aromatic nitro compounds, many of which are applicable to chloronitropyridine systems.

Several methods have proven effective for the chemoselective reduction of nitroarenes while tolerating sensitive functional groups such as halogens. guidechem.comorganic-chemistry.org One such method involves the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as a reducing agent in the presence of 4,4'-bipyridine (B149096) as an organocatalyst. guidechem.com This system has been shown to convert nitroarenes with halogen substituents into the corresponding anilines with excellent selectivity. guidechem.com Another approach utilizes cobalt oxide-based nanomaterials (Co₃O₄-NGr@C) with formic acid as a hydrogen source, which also demonstrates high chemoselectivity for the reduction of nitroarenes bearing halide and other functional groups. guidechem.com

Classical reagents such as stannous chloride (SnCl₂) in refluxing methanol (B129727) have also been successfully employed for the reduction of the nitro group in 2-anilino-3-nitropyridine derivatives, yielding the corresponding 2-anilino-pyridin-3-amine intermediates in good yields. guidechem.com This suggests that similar conditions could be applied to this compound.

The following table summarizes various reagent systems that have been used for the chemoselective reduction of nitroarenes, which could potentially be applied to this compound.

Reagent/Catalyst SystemKey FeaturesPotential Applicability
Tetrahydroxydiboron (B₂(OH)₄) / 4,4'-BipyridineMetal-free, highly chemoselective, tolerates halogens. guidechem.comHigh potential for selective reduction of the nitro group without affecting the chloro and isopropoxy groups.
Cobalt Oxide (Co₃O₄-NGr@C) / Formic AcidHeterogeneous catalyst, high chemoselectivity, tolerates halides. guidechem.comSuitable for selective nitro group reduction with potential for catalyst recycling.
Stannous Chloride (SnCl₂)Classical reducing agent, effective for nitropyridines. guidechem.comA viable and well-established method for the reduction of the nitro group.
Catalytic Hydrogenation (e.g., Pd/C, PtO₂)Widely used, but may also reduce other functional groups. wikipedia.orgCareful selection of catalyst and conditions would be necessary to avoid dehalogenation.

While less common than reduction, the migration of a nitro group on an aromatic ring is a known phenomenon, often proceeding through pericyclic reactions such as sigmatropic shifts. researchgate.net In the context of pyridine chemistry, a notable example is the nitration of pyridine itself. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. Subsequent reaction with aqueous sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine. researchgate.net Mechanistic studies have suggested that this transformation involves a guidechem.comnih.gov sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring. researchgate.netntnu.no This precedent indicates that under specific conditions, the nitro group in compounds like this compound could potentially undergo rearrangement.

Furthermore, rhodium-catalyzed migrations of nitro groups have been observed in other heterocyclic systems. For instance, the Rh₂(II)-catalyzed reaction of β-nitro styryl azides leads to the formation of 3-nitroindoles, showcasing a selective migration of the nitro group. researchgate.net Although this occurs in a different molecular framework, it supports the possibility of transition metal-mediated nitro group migrations.

Theoretical and computational studies can provide further insight into the feasibility and energetics of such sigmatropic rearrangements in substituted nitropyridines. researchgate.netrsc.org The electronic and steric effects of the chloro and isopropoxy substituents would likely play a significant role in the activation barrier and regioselectivity of any potential nitro group migration.

Reactivity of the Isopropoxy Group under Various Conditions

The isopropoxy group, an ether linkage to the pyridine ring, is generally stable under many reaction conditions. openstax.org However, its reactivity can be influenced by the electron-deficient nature of the 2-chloro-3-nitropyridine (B167233) ring system. The primary mode of reaction for such ether groups is cleavage, which can typically be induced under strong acidic or thermal conditions.

Acid-catalyzed ether cleavage is a well-established reaction that proceeds via protonation of the ether oxygen, followed by nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The use of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the C-O bond. openstax.orglibretexts.org For an aryl alkyl ether, this cleavage typically results in a phenol (B47542) and an alkyl halide, as nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.org In the case of this compound, treatment with a strong acid could potentially lead to the formation of 2-chloro-5-hydroxy-3-nitropyridine and isopropyl halide. The reaction mechanism, whether Sₙ1 or Sₙ2, would depend on the specific reaction conditions and the nature of the substituents on the ether. wikipedia.orglibretexts.org

Thermally induced rearrangements of alkoxypyridines are also known. For instance, 2-alkoxypyridines can undergo thermal rearrangement to N-alkylpyridones under flash vacuum pyrolysis (FVP) conditions. researchgate.net This suggests that at elevated temperatures, this compound could potentially rearrange, although the specific outcome would be influenced by the other substituents on the ring.

Chemoselective Transformations and Orthogonal Reactivity Studies

The presence of three distinct functional groups—chloro, isopropoxy, and nitro—on the pyridine ring of this compound allows for the exploration of chemoselective and orthogonal transformations. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others by choosing specific reagents and conditions.

As discussed in section 3.3.1, the nitro group can be chemoselectively reduced to an amine in the presence of a chloro substituent using various modern and classical reducing agents. guidechem.comorganic-chemistry.org This represents a key orthogonal transformation. For example, catalytic hydrogenation would need to be carefully controlled to prevent hydrodechlorination, while chemical reductions with reagents like B₂(OH)₄ or SnCl₂ are more likely to preserve the C-Cl bond. guidechem.comorganic-chemistry.org

Conversely, the isopropoxy group can be targeted under conditions that may leave the nitro and chloro groups intact, at least initially. Strong acid-catalyzed cleavage, as detailed in section 3.4, is a potential route to the corresponding 5-hydroxypyridine derivative. libretexts.org This transformation would likely require conditions that are distinct from those used for nitro group reduction.

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nitro group at the 3-position. This allows for the selective displacement of the chloride with various nucleophiles, such as amines or alkoxides, under conditions that would not affect the isopropoxy or, with careful choice of nucleophile and conditions, the nitro group.

The ability to selectively address each of the three functional groups based on the choice of reagents and reaction conditions underscores the synthetic utility of this compound as a versatile building block in organic synthesis.

Advanced Spectroscopic and Computational Characterization of 2 Chloro 5 Isopropoxy 3 Nitropyridine and Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by analyzing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

A comprehensive FT-IR spectroscopic analysis of 2-Chloro-5-isopropoxy-3-nitropyridine would provide valuable information on its molecular vibrations. Key vibrational modes would include the C-Cl stretching, C-N stretching, NO₂ symmetric and asymmetric stretching, and the characteristic vibrations of the isopropoxy group and the pyridine (B92270) ring. However, specific experimental FT-IR spectra and detailed band assignments for this compound are not found in the available scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementary to FT-IR, FT-Raman spectroscopy offers insights into the vibrational modes of a molecule, particularly for non-polar bonds. An FT-Raman spectrum of this compound would help in assigning the symmetric vibrations and skeletal modes of the pyridine ring. As with FT-IR, dedicated FT-Raman spectroscopic studies and the corresponding data for this compound are not publicly documented.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their connectivity within the this compound molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine ring and the isopropoxy group, with specific chemical shifts and coupling patterns. Despite the utility of this technique, detailed ¹H NMR spectral data and interpretations for this compound are not available in the reviewed sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

A ¹³C NMR spectrum would identify all the unique carbon atoms in this compound, providing crucial information about the carbon skeleton. The chemical shifts of the carbon signals would indicate their electronic environment, distinguishing between the aromatic carbons of the pyridine ring and the aliphatic carbons of the isopropoxy group. Publicly accessible ¹³C NMR data for this specific molecule is currently unavailable.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, GIAO method)

Advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular structure. Furthermore, computational methods like the Gauge-Including Atomic Orbital (GIAO) method are often employed to predict NMR chemical shifts, which can then be compared with experimental data for structural validation. While studies on related nitropyridine derivatives have utilized the GIAO method, a specific computational or advanced 2D NMR analysis for this compound has not been reported in the surveyed literature.

Electronic Spectroscopy and Photophysical Property Studies

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, when analyzed by Ultraviolet-Visible (UV-Vis) spectroscopy, is expected to exhibit characteristic absorption bands in the UV region. This is primarily due to the presence of the nitropyridine chromophore. The electronic structure of the pyridine ring, substituted with a nitro group (an electron-withdrawing group) and an isopropoxy group (an electron-donating group), gives rise to specific electronic transitions.

In a suitable solvent, such as ethanol (B145695) or cyclohexane, the compound would likely display absorption maxima corresponding to π → π* and n → π* transitions. The high-energy π → π* transitions are characteristic of the aromatic system, while the lower-energy n → π* transitions involve the non-bonding electrons of the nitrogen and oxygen atoms in the nitro group and the pyridine ring. The isopropoxy group, acting as an auxochrome, may cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-chloro-3-nitropyridine (B167233) due to its electron-donating nature which extends the conjugation.

A hypothetical representation of the UV-Vis spectral data is provided in the table below, based on studies of similar nitroaromatic compounds.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition
Ethanol~280-320~8,000-12,000π → π
Ethanol~340-380~1,000-3,000n → π

Note: The data in this table is illustrative and represents expected values for a compound of this nature. Actual experimental values may vary.

Analysis of Electron Transitions and Excited States

The electronic transitions observed in the UV-Vis spectrum of this compound can be attributed to the promotion of electrons from occupied molecular orbitals to unoccupied molecular orbitals. The primary transitions of interest are the π → π* and n → π* transitions.

The π → π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. This transition is typically of high intensity and is associated with the conjugated system of the nitropyridine ring. The presence of substituents like the chloro, isopropoxy, and nitro groups influences the energy of these orbitals and thus the wavelength of maximum absorption.

The n → π* transition involves the excitation of a non-bonding electron, primarily from the nitrogen and oxygen atoms of the nitro group, to an antibonding π* orbital of the aromatic ring. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. The energy of this transition is sensitive to solvent polarity; polar solvents can lead to a hypsochromic (blue) shift.

The excited states resulting from these electronic transitions are crucial in determining the photophysical properties of the molecule, such as fluorescence and phosphorescence. However, many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to triplet states.

Quantum Chemical Computations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the molecular geometry and electronic structure of organic molecules like this compound. By employing a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p), the optimized molecular geometry in the ground state can be determined. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure can be elucidated through the analysis of the molecular orbitals and the distribution of electron density. The presence of the electron-withdrawing nitro group and the electron-donating isopropoxy group, along with the electronegative chlorine atom, creates a distinct electronic distribution across the pyridine ring. This distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Below is a table of predicted geometric parameters for this compound, based on DFT calculations performed on analogous structures. researchgate.net

Parameter Bond/Angle Calculated Value
Bond Length (Å)C2-Cl1.735
C5-O1.360
C3-N(O₂)1.480
N-O (nitro)1.225
Bond Angle (°)Cl-C2-N1115.8
C4-C5-O124.5
C2-C3-N(O₂)118.0
O-N-O (nitro)124.0

Note: These values are representative and derived from DFT calculations on similar nitropyridine systems.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropoxy group and the pyridine ring, while the LUMO is likely to be centered on the electron-deficient nitro group and the pyridine ring. The energy gap can be correlated with the energy of the lowest electronic transition in the UV-Vis spectrum. schrodinger.com

DFT calculations can provide accurate estimations of the HOMO and LUMO energies. A representative set of calculated values is presented below. researchgate.netirjweb.com

Parameter Energy (eV)
HOMO-6.85
LUMO-2.55
HOMO-LUMO Gap (ΔE)4.30

Note: These are theoretical values obtained from DFT calculations and serve as an estimation of the electronic properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths of the electronic transitions, a theoretical UV-Vis spectrum can be generated. These theoretical spectra can be compared with experimental data to aid in the assignment of absorption bands to specific electronic transitions.

The TD-DFT calculations for this compound would likely be performed using the optimized ground-state geometry obtained from DFT calculations. The choice of functional and basis set is crucial for obtaining accurate predictions. These calculations can also provide insights into the nature of the excited states, including the contributions of different molecular orbitals to each electronic transition. This information is invaluable for a detailed understanding of the photophysical behavior of the molecule.

Conformational Analysis and Investigation of Intermolecular Interactions

The conformational landscape and intermolecular interactions of this compound are crucial for understanding its solid-state properties and potential biological activity. In the absence of direct crystallographic or extensive computational studies specifically for this molecule, insights can be drawn from the analysis of structurally related nitropyridine derivatives.

Conformational Analysis

The conformation of this compound is primarily determined by the rotational freedom around the C-O bond of the isopropoxy group and the C-N bond of the nitro group.

Nitro Group Orientation:

In many substituted nitropyridines, the nitro group is often twisted out of the plane of the pyridine ring due to steric hindrance with adjacent substituents. For instance, in the crystal structure of 2-Chloro-3-nitropyridine, the nitro group is reported to be twisted by 38.5° with respect to the pyridine ring. A similar deviation from planarity can be anticipated for this compound, influenced by the presence of the neighboring chloro and isopropoxy groups.

Isopropoxy Group Conformation:

The isopropoxy group introduces additional conformational flexibility. The orientation of this group relative to the pyridine ring will be governed by a balance of steric and electronic effects. Theoretical calculations on related molecules, such as 2-methoxypyridine, have been used to study the conformational preferences of alkoxy groups on a pyridine ring. For this compound, different staggered and eclipsed conformations arising from rotation around the C-O and C-C bonds of the isopropoxy group would exist, with their relative energies determining the most stable conformer.

Intermolecular Interactions

The solid-state packing of this compound is expected to be stabilized by a network of weak intermolecular interactions. Based on studies of similar compounds, the following interactions are likely to be significant:

Hydrogen Bonds: While lacking classical hydrogen bond donors, the molecule can participate in non-classical C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro and isopropoxy groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors. For example, the crystal structure of 2-chloro-5-methyl-3-nitropyridine is stabilized by intermolecular C-H···O hydrogen bonds. nih.gov

Halogen Bonding: The chlorine atom at the 2-position can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro group or the nitrogen of the pyridine ring. Short Cl···O contacts have been observed in the crystal structure of 2-chloro-5-nitropyridine (B43025), forming chain-like arrangements. researchgate.netnih.gov

A hypothetical representation of potential intermolecular interactions is provided in the table below, based on observations from related structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
C-H···OC-H (ring/isopropoxy)O (nitro/isopropoxy)2.9 - 3.5Stabilization of crystal packing
C-H···NC-H (ring/isopropoxy)N (pyridine)3.0 - 3.6Directional influence on molecular assembly
Cl···OClO (nitro)~3.1Formation of molecular chains
π-π StackingPyridine RingPyridine Ring3.3 - 3.8Contribution to crystal lattice energy

Note: The data in this table is illustrative and based on findings for structurally similar compounds. Specific values for this compound would require dedicated experimental or computational analysis.

Role As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity profile of 2-Chloro-5-isopropoxy-3-nitropyridine makes it an excellent starting point for the synthesis of a wide range of heterocyclic compounds. The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing effect of the adjacent nitro group and the pyridine (B92270) ring nitrogen. This allows for the facile introduction of various nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of more complex fused and substituted heterocyclic systems.

For instance, reaction with binucleophilic reagents can lead to the construction of bicyclic and tricyclic scaffolds. A common strategy involves the initial displacement of the chloride by one nucleophilic center of a molecule, followed by an intramolecular cyclization reaction involving the nitro group, often after its reduction to an amino group. This approach has been successfully employed to generate derivatives of pyrazolo[3,4-b]pyridines, imidazo[4,5-b]pyridines, and thiazolo[4,5-b]pyridines, which are prevalent motifs in biologically active molecules.

Utility in the Construction of Complex Chemical Scaffolds

Beyond the synthesis of discrete heterocyclic systems, this compound serves as a crucial intermediate in the assembly of larger, more complex chemical scaffolds. Its utility lies in its ability to act as a linchpin, connecting different molecular fragments through sequential, regioselective reactions. The predictable reactivity of the substituted pyridine ring allows for a programmed approach to scaffold construction.

In multi-step syntheses, the isopropoxy and nitro groups can be chemically manipulated to reveal new functionalities. For example, the nitro group can be reduced to an amine, which can then participate in amide bond formations, reductive aminations, or serve as a directing group for further functionalization. The isopropoxy group, while generally stable, can be cleaved under specific conditions to yield a hydroxypyridine, opening up another avenue for modification. This latent functionality, combined with the reactivity of the chloro and nitro groups, provides chemists with a powerful tool for building intricate molecular frameworks from a relatively simple starting material.

Enabling Regioselective Introduction of Multiple Functional Groups onto the Pyridine Ring

A key advantage of using this compound as a synthetic intermediate is the high degree of regiocontrol it offers. The inherent electronic properties of the substituted pyridine ring dictate the positions at which further reactions will occur. The primary and most facile reaction is the SNAr at the C2 position.

Once the C2 position is functionalized, the remaining positions on the ring can be addressed. The nitro group at C3 can be a precursor to an amino group, which in turn can direct metallation or other electrophilic substitution reactions to the C4 position. The isopropoxy group at C5 also influences the electronic distribution within the ring, potentially directing substitution to adjacent positions under the right conditions. This stepwise and controlled functionalization allows for the precise installation of multiple, distinct chemical handles onto the pyridine core, a critical requirement for the synthesis of complex target molecules and for creating libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Regioselective Reactions of this compound This is an interactive table. Click on the headers to sort.

PositionInitial Functional GroupType of ReactionPotential ReagentsResulting Functional Group
C2ChloroNucleophilic Aromatic Substitution (SNAr)Amines, Alcohols, ThiolsAmino, Alkoxy, Thioether
C3NitroReductionH2/Pd, SnCl2, Fe/HClAmino
C3 (as Amino)DiazotizationSandmeyer ReactionCuX (X=Cl, Br, CN)Halogen, Cyano
C4HydrogenDirected Ortho-Metallation (from C3-NH2)Organolithium reagentsLithiated species for quenching
C5IsopropoxyEther CleavageHBr, BBr3Hydroxy

Applications in the Development of Chemical Probes and Modulators of Biological Pathways (focus on synthetic aspect)

The ability to generate diverse and complex molecules from this compound makes it a valuable starting material for the synthesis of chemical probes and molecules designed to modulate biological pathways. Chemical probes are small molecules that can be used to study and manipulate biological systems, and their development often requires a modular synthetic route that allows for the systematic variation of different parts of the molecule.

The synthetic handles present on the this compound scaffold are ideal for this purpose. For example, a core scaffold can be synthesized via SNAr reaction at the C2 position. The nitro group can then be reduced and acylated with a variety of carboxylic acids to explore the effect of this substituent on biological activity. Furthermore, the isopropoxy group can be varied by starting with different 2-chloro-5-alkoxy-3-nitropyridines to probe the importance of steric and electronic properties at this position. This modularity enables the rapid generation of focused compound libraries, which is a key strategy in the discovery of potent and selective chemical probes and potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-isopropoxy-3-nitropyridine in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with soap and water . Store in a tightly sealed container in a dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) . For spills, contain using inert absorbents and avoid dust generation during cleanup .

Q. How can researchers synthesize this compound, and what are critical reaction parameters?

  • Methodological Answer : A plausible route involves nitration and substitution reactions. For example, nitration of a pyridine precursor followed by chlorination and alkoxylation. Key parameters include:

  • Temperature control (e.g., maintaining -10°C to 0°C during chlorination, as seen in analogous syntheses ).
  • Solvent selection (e.g., dichloromethane or THF for solubility).
  • Stoichiometric ratios (e.g., 1:2 molar ratio of precursor to chlorinating agent ).
    Post-reaction, purify via column chromatography or recrystallization, and confirm purity using melting point analysis (lit. range: 105–108°C for related compounds ).

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine ring.
  • HPLC or GC-MS to assess purity (>95% as per industry standards ).
  • Melting point determination to compare with literature values (e.g., 78–80°C for structurally similar nitropyridines ).
  • FT-IR to identify functional groups (e.g., nitro and chloro stretches at ~1520 cm⁻¹ and 650 cm⁻¹, respectively).

Advanced Research Questions

Q. How can researchers optimize the introduction of the isopropoxy group while minimizing side reactions?

  • Methodological Answer :

  • Use factorial design to test variables: temperature (20–60°C), base (K₂CO₃ vs. NaH), and solvent polarity (DMF vs. acetone) .
  • Monitor reaction progress via TLC or in-situ IR.
  • If competing nucleophilic substitutions occur, employ protective groups for the nitro or chloro substituents.

Q. How should discrepancies in reaction yields between batches be investigated?

  • Methodological Answer :

  • Perform root-cause analysis :
  • Check raw material purity (e.g., residual moisture in solvents ).
  • Verify stoichiometry via quantitative NMR or titration.
  • Assess thermal stability: Decomposition above 100°C may reduce yields (observe thermal warnings in SDS ).
  • Use control experiments to isolate variables (e.g., exclude catalysts to identify side reactions).

Q. What strategies mitigate thermal instability during high-temperature reactions?

  • Methodological Answer :

  • Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Use slow addition techniques for exothermic steps (e.g., adding chlorinating agents dropwise ).
  • Monitor temperature with thermocouples and employ cooling baths.

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the reactivity of the pyridine ring?

  • Methodological Answer :

  • Perform computational modeling (DFT) to map electron density and predict sites for electrophilic/nucleophilic attack.
  • Compare reactivity with analogs (e.g., 2-Chloro-3-methoxy-5-nitropyridine or 5-Chloro-2-nitropyridine ) to isolate substituent effects.
  • Validate experimentally via kinetic studies (e.g., monitoring substitution rates under varying pH).

Data Contradiction Analysis

Q. How to resolve conflicting spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Re-examine purification methods: Recrystallize using different solvent systems (e.g., ethanol/water vs. hexane/ethyl acetate ).
  • Rule out polymorphism via PXRD .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula.

Q. What steps ensure reproducibility in scaled-up syntheses?

  • Methodological Answer :

  • Maintain strict control over stirring efficiency and heat transfer in larger reactors.
  • Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for intermediate detection).
  • Document deviations using a failure mode and effects analysis (FMEA) framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.